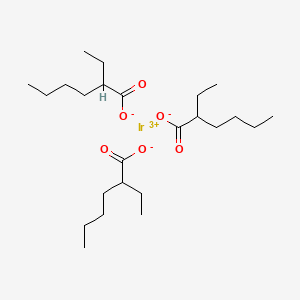
Iridium tris(2-ethylhexanoate)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Iridium tris(2-ethylhexanoate) is a coordination compound with the chemical formula C24H45IrO6 . It is composed of an iridium ion coordinated to three 2-ethylhexanoate ligands. This compound is known for its applications in catalysis and materials science due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Iridium tris(2-ethylhexanoate) can be synthesized by reacting iridium metal with an excess of 2-ethylhexanoic acid at high temperatures. The reaction yields a complex of iridium ions and 2-ethylhexanoate ligands. The process involves:
Reaction of Iridium Metal with 2-Ethylhexanoic Acid: Iridium metal is reacted with an excess of 2-ethylhexanoic acid under high-temperature conditions to form the iridium-2-ethylhexanoate complex.
Precipitation: The complex is then precipitated by adding an excess of 2-ethylhexanoic acid to reduce its solubility.
Industrial Production Methods: Industrial production of iridium tris(2-ethylhexanoate) typically involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving controlled reaction conditions and purification steps to ensure the quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: Iridium tris(2-ethylhexanoate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state iridium complexes.
Reduction: It can be reduced to lower oxidation state iridium complexes.
Substitution: The 2-ethylhexanoate ligands can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and other peroxides.
Reduction: Reducing agents such as hydrogen gas or hydrides are used.
Substitution: Ligand exchange reactions often involve the use of other carboxylic acids or phosphines.
Major Products:
Oxidation Products: Higher oxidation state iridium complexes.
Reduction Products: Lower oxidation state iridium complexes.
Substitution Products: Iridium complexes with different ligands.
Wissenschaftliche Forschungsanwendungen
Iridium tris(2-ethylhexanoate) has a wide range of applications in scientific research, including:
Chemistry: Used as a catalyst in various organic reactions, including hydrogenation and carbonylation.
Biology: Investigated for its potential use in bioimaging and as a therapeutic agent.
Medicine: Explored for its anticancer properties due to its ability to interact with biological molecules.
Industry: Utilized in the production of advanced materials, including organic light-emitting diodes (OLEDs) and photoredox catalysts
Wirkmechanismus
The mechanism of action of iridium tris(2-ethylhexanoate) involves its ability to coordinate with various substrates and catalyze reactions. The iridium center acts as a Lewis acid, facilitating the activation of substrates and promoting chemical transformations. The molecular targets and pathways involved depend on the specific application, such as catalysis or therapeutic use .
Vergleich Mit ähnlichen Verbindungen
Tris(2-phenylpyridine)iridium: Known for its use in OLEDs and as a photocatalyst.
Cyclometalated Iridium Complexes: Used in bioimaging and as phosphorescent materials.
Iridium(III) Chloride Hydrate: A precursor for various iridium complexes
Uniqueness: Iridium tris(2-ethylhexanoate) is unique due to its specific ligand environment, which imparts distinct chemical properties and reactivity. Its ability to form stable complexes with a variety of ligands makes it versatile for different applications, particularly in catalysis and materials science.
Eigenschaften
CAS-Nummer |
67816-07-3 |
|---|---|
Molekularformel |
C24H45IrO6 |
Molekulargewicht |
621.8 g/mol |
IUPAC-Name |
2-ethylhexanoate;iridium(3+) |
InChI |
InChI=1S/3C8H16O2.Ir/c3*1-3-5-6-7(4-2)8(9)10;/h3*7H,3-6H2,1-2H3,(H,9,10);/q;;;+3/p-3 |
InChI-Schlüssel |
ZARMTHMHGLQSAY-UHFFFAOYSA-K |
Kanonische SMILES |
CCCCC(CC)C(=O)[O-].CCCCC(CC)C(=O)[O-].CCCCC(CC)C(=O)[O-].[Ir+3] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


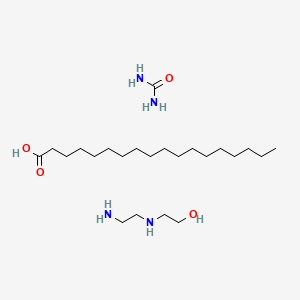

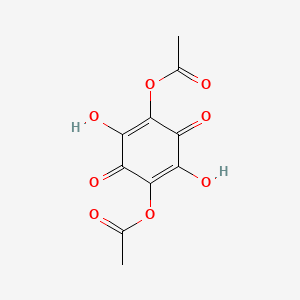
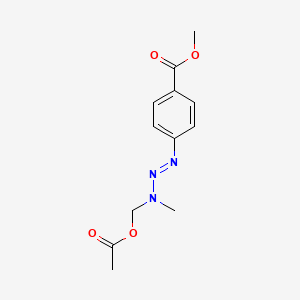
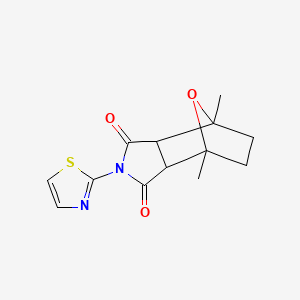
![8a-Benzyltetrahydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazine-2,4(3H)-dione](/img/structure/B12804586.png)

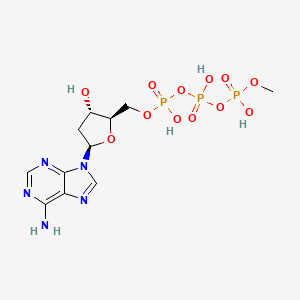
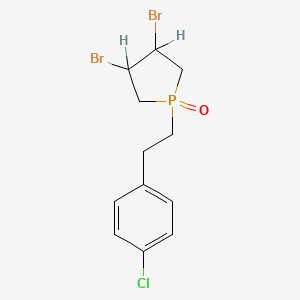
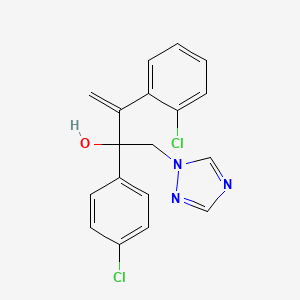
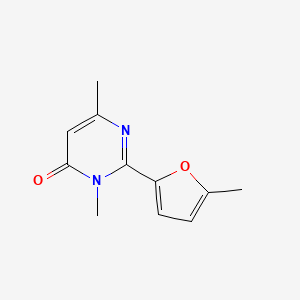
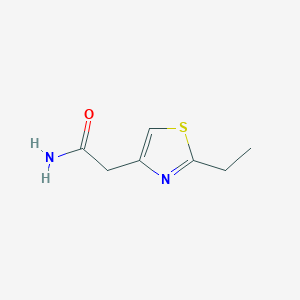

![Diethyl 4-acetyl-8-cyano-5-methyl-1,6,10-triazatricyclo[5.3.0.02,4]deca-5,7,9-triene-2,3-dicarboxylate](/img/structure/B12804643.png)
